molecular formula C13H12F5NO2 B5136731 (2,6-DIMETHYLMORPHOLINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

(2,6-DIMETHYLMORPHOLINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

Cat. No.: B5136731
M. Wt: 309.23 g/mol
InChI Key: QGKJMFCOXHOIEM-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE is a complex organic compound that combines a morpholine ring with a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-DIMETHYLMORPHOLINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with a pentafluorophenyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as a Lewis acid to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (2,6-DIMETHYLMORPHOLINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.

Scientific Research Applications

(2,6-DIMETHYLMORPHOLINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE involves its interaction with various molecular targets. The morpholine ring can interact with biological receptors, while the pentafluorophenyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholine ring but lacks the pentafluorophenyl group.

    Pentafluorophenylmethanone: Contains the pentafluorophenyl group but lacks the morpholine ring.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO2/c1-5-3-19(4-6(2)21-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKJMFCOXHOIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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